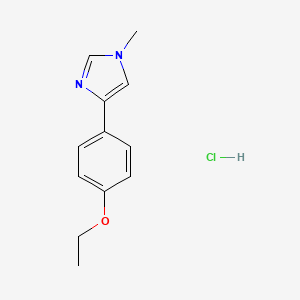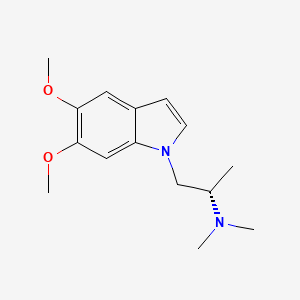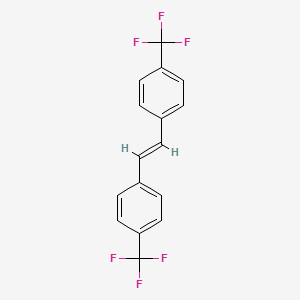![molecular formula C56H97NO3S2Sn2 B12930696 trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane](/img/structure/B12930696.png)
trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane involves several steps:
Formation of the Core Structure: The core structure is synthesized through a series of cyclization reactions, starting from simple organic precursors.
Introduction of Functional Groups: The phenyl, stannyl, and dithia groups are introduced through substitution reactions.
Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve:
Batch Processing: Using large-scale reactors to carry out the synthesis in batches.
Purification: Employing techniques such as chromatography to purify the final product.
Quality Control: Ensuring the compound meets the required specifications through rigorous testing.
化学反応の分析
Types of Reactions
Trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the stannyl groups.
Substitution: The phenyl and dithia groups can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be employed.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in organic synthesis reactions. Its unique structure allows it to facilitate various chemical transformations.
Biology
In biological research, it is studied for its potential as an antimicrobial agent. The organotin moiety is known to exhibit biological activity against certain pathogens.
Medicine
In medicine, the compound is being explored for its potential use in drug delivery systems. Its ability to form stable complexes with other molecules makes it a candidate for targeted drug delivery.
Industry
In the industrial sector, it is used in the production of specialty polymers and coatings. Its unique properties enhance the performance of these materials.
作用機序
The mechanism by which trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
- Trimethyl-[7-(1-pyrenyl)-10-trimethylsilyl-3,11-dithia-7-phosphatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]silane
- Tricyclo[6.3.0.0(2,4)]undec-8-ene, 3,3,7,11-tetramethyl-
Uniqueness
Trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane is unique due to its combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound with diverse applications in various fields.
特性
分子式 |
C56H97NO3S2Sn2 |
|---|---|
分子量 |
1133.9 g/mol |
IUPAC名 |
trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane |
InChI |
InChI=1S/C50H79NO3S2.6CH3.2Sn/c1-4-7-10-13-16-19-22-25-28-31-36-52-46-41-43(51-44-34-39-55-49(44)50-45(51)35-40-56-50)42-47(53-37-32-29-26-23-20-17-14-11-8-5-2)48(46)54-38-33-30-27-24-21-18-15-12-9-6-3;;;;;;;;/h34-35,41-42H,4-33,36-38H2,1-3H3;6*1H3;; |
InChIキー |
MCFWFCHETURZEE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)N2C3=C(C4=C2C=C(S4)[Sn](C)(C)C)SC(=C3)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,6-Difluorophenyl)-6-(trifluoromethyl)-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12930620.png)
![2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate)](/img/structure/B12930626.png)
![5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B12930642.png)
![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B12930648.png)



![5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene](/img/structure/B12930678.png)



![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine](/img/structure/B12930701.png)
![3,3'-Diamino-1,1'-dimethyl-[2,2'-binaphthalene]-6,6',7,7'-tetraol](/img/structure/B12930705.png)
